Atomoxetine-d3, Hydrochloride Atomoxetine-d3, Hydrochloride Atomoxetine-d3 is intended for use as an internal standard for the quantification of atomoxetine by GC- or LC-MS. Atomoxetine is a selective norepinephrine reuptake inhibitor with Ki values of 5, 77, and 1,451 nM for norepinephrine, serotonin, and dopamine transporters, respectively. It is selective over the choline, GABA, and adenosine transporters, and a number of neurotransmitter receptors, ion channels, second messengers, and brain/gut peptides. In the rat prefrontal cortex (PFC), it increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression. Atomoxetine (0.1, 0.5, and 1 mg/kg) reduces premature responding, a measure of impulsivity, by rats in the 5-choice serial reaction time test (5CRTT) in a dose-dependent manner. It also has neuroprotective effects when administered prior to ischemic damage in a gerbil model of transient cerebral ischemia. Formulations containing atomoxetine have been used in the treatment of attention-deficit hyperactivity disorder (ADHD) in children, adolescents, and adults.

Brand Name: Vulcanchem
CAS No.: 1217776-38-9
VCID: VC0019150
InChI: InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3;
SMILES: CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Molecular Formula: C17H22ClNO
Molecular Weight: 294.837

Atomoxetine-d3, Hydrochloride

CAS No.: 1217776-38-9

Cat. No.: VC0019150

Molecular Formula: C17H22ClNO

Molecular Weight: 294.837

* For research use only. Not for human or veterinary use.

Atomoxetine-d3, Hydrochloride - 1217776-38-9

Specification

Description Atomoxetine-d3 is intended for use as an internal standard for the quantification of atomoxetine by GC- or LC-MS. Atomoxetine is a selective norepinephrine reuptake inhibitor with Ki values of 5, 77, and 1,451 nM for norepinephrine, serotonin, and dopamine transporters, respectively. It is selective over the choline, GABA, and adenosine transporters, and a number of neurotransmitter receptors, ion channels, second messengers, and brain/gut peptides. In the rat prefrontal cortex (PFC), it increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression. Atomoxetine (0.1, 0.5, and 1 mg/kg) reduces premature responding, a measure of impulsivity, by rats in the 5-choice serial reaction time test (5CRTT) in a dose-dependent manner. It also has neuroprotective effects when administered prior to ischemic damage in a gerbil model of transient cerebral ischemia. Formulations containing atomoxetine have been used in the treatment of attention-deficit hyperactivity disorder (ADHD) in children, adolescents, and adults.

CAS No. 1217776-38-9
Molecular Formula C17H22ClNO
Molecular Weight 294.837
IUPAC Name (3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3;
Standard InChI Key LUCXVPAZUDVVBT-NZDFJUHXSA-N
SMILES CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl

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